molecular formula C15H17NOS B2636086 3-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI) CAS No. 717827-11-7

3-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI)

Cat. No.: B2636086
CAS No.: 717827-11-7
M. Wt: 259.37
InChI Key: GWXXYYHTFGPPMB-UHFFFAOYSA-N
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Description

3-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI) is a chemical compound with the molecular formula C15H17NOS. It is known for its unique structure, which includes a thiophene ring and a carboxamide group attached to a phenyl ring substituted with a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI) typically involves the reaction of 3-thiophenecarboxylic acid with N-[4-(1,1-dimethylethyl)phenyl]amine. The reaction is carried out under specific conditions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI) involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI)
  • 3-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(8CI)
  • 3-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(7CI)

Uniqueness

The uniqueness of 3-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required .

Biological Activity

3-Thiophenecarboxamide, N-[4-(1,1-dimethylethyl)phenyl]-(9CI) is a compound with significant biological activity and potential therapeutic applications. Identified by its CAS number 717827-11-7, this compound exhibits various pharmacological properties that warrant detailed investigation.

  • Molecular Formula : C15H17NOS
  • Molecular Weight : 273.37 g/mol
  • Structure : The compound features a thiophene ring connected to a carboxamide group and a tert-butylphenyl moiety.

Biological Activity Overview

The biological activity of 3-Thiophenecarboxamide has been studied in various contexts, including its antibacterial properties and potential use in cancer therapies.

Antibacterial Activity

Research indicates that the compound possesses notable antibacterial effects. It has been tested against different bacterial strains, showing efficacy in inhibiting growth and reducing viability.

Table 1: Antibacterial Activity of 3-Thiophenecarboxamide

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus pumilus16 µg/mL

The precise mechanism by which 3-Thiophenecarboxamide exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the thiophene moiety plays a crucial role in disrupting bacterial cell wall synthesis or function.

Case Studies

  • Study on Antibacterial Properties :
    A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various thiophene derivatives, including 3-Thiophenecarboxamide. The results demonstrated that the compound significantly inhibited the growth of pathogenic bacteria, suggesting its potential as an antibiotic agent .
  • Cancer Cell Line Study :
    Another investigation assessed the cytotoxic effects of 3-Thiophenecarboxamide on cancer cell lines. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential for therapeutic applications in oncology .

Safety and Toxicity

While preliminary studies indicate promising biological activity, comprehensive toxicity assessments are necessary to evaluate the safety profile of 3-Thiophenecarboxamide. Current data suggest moderate toxicity levels; however, further research is needed to establish safe dosage ranges for therapeutic use .

Properties

IUPAC Name

N-(4-tert-butylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-15(2,3)12-4-6-13(7-5-12)16-14(17)11-8-9-18-10-11/h4-10H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXXYYHTFGPPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730325
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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